molecular formula C12H16ClNO2 B3111136 (3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1820580-69-5

(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B3111136
CAS RN: 1820580-69-5
M. Wt: 241.71
InChI Key: TVXRDUVQBHIKHO-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has been widely used in scientific research. It is a derivative of pyrrolidine and is known for its unique stereochemistry, which makes it an important molecule in the field of organic chemistry.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. Research on bioactive molecules featuring the pyrrolidine ring has highlighted its significance in target selectivity and the development of novel biologically active compounds. This includes investigations into the synthetic strategies for ring construction and functionalization, demonstrating the versatility of pyrrolidine derivatives in drug discovery and their potential role in designing new therapeutic agents with varied biological profiles (Li Petri et al., 2021).

properties

IUPAC Name

(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRDUVQBHIKHO-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
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(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
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(3R,4S)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid hydrochloride
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Reactant of Route 6
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